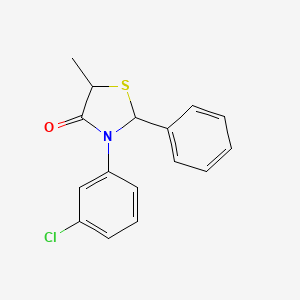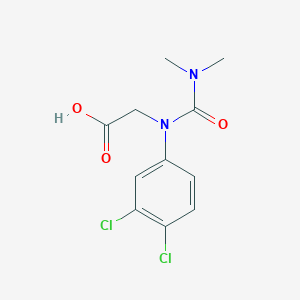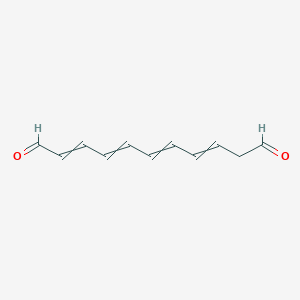![molecular formula C31H64O3 B14508258 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane CAS No. 63167-19-1](/img/structure/B14508258.png)
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane typically involves the reaction of dodecane with 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique structural properties.
Biology: Investigated for its potential use in drug delivery systems, where its long alkyl chains can facilitate the transport of hydrophobic drugs.
Medicine: Explored for its potential as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers, due to its stability and compatibility with various polymers.
Mecanismo De Acción
The mechanism of action of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity and enhancing the permeability of cell membranes. This property makes it a valuable candidate for drug delivery and other biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)hexane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)octane
- 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)decane
Uniqueness
1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong lipid bilayer interactions. This compound’s unique structure also provides greater stability and compatibility with a wide range of chemical environments, making it a versatile and valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
63167-19-1 |
|---|---|
Fórmula molecular |
C31H64O3 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
1-[1,3-bis(2-ethylhexoxy)propan-2-yloxy]dodecane |
InChI |
InChI=1S/C31H64O3/c1-6-11-14-15-16-17-18-19-20-21-24-34-31(27-32-25-29(9-4)22-12-7-2)28-33-26-30(10-5)23-13-8-3/h29-31H,6-28H2,1-5H3 |
Clave InChI |
DFNUMGBHJZGLHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(COCC(CC)CCCC)COCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
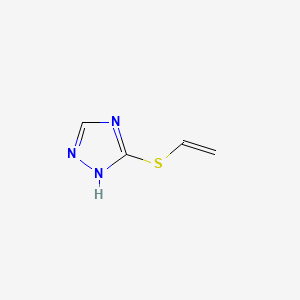

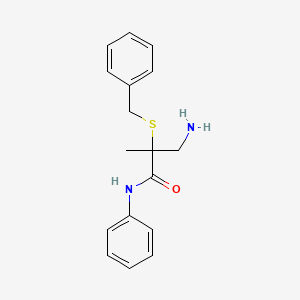
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
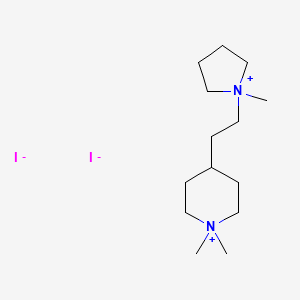

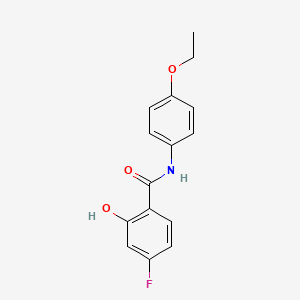
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
